N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Overview
Description
N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a heterocyclic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.23 g/mol . This compound is known for its unique structure, which includes a quinazoline core, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the reaction of 2-aminobenzamide with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring. The reaction conditions usually involve heating the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but without the dimethylamino and carboxamide groups.
4-Oxo-3,4-dihydroquinazoline: Lacks the N,N-dimethyl and carboxamide functionalities.
N,N-Dimethyl-4-oxoquinazoline: Similar but without the dihydro component.
Uniqueness
N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and carboxamide groups enhances its solubility and ability to interact with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N,N-dimethyl-4-oxo-3H-quinazoline-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14(2)11(16)7-3-4-8-9(5-7)12-6-13-10(8)15/h3-6H,1-2H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUBDUCAIJTTIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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